Enzyme Selectivity: ToP-DNJ Is the First DNJ Derivative with Exclusive ER α-Glucosidase II Inhibition, Sparing All Other Tested Glucosidases
In head-to-head in vitro inhibition assays against isolated glucosidases, ToP-DNJ (compound 4) demonstrated exclusive inhibition of ER α-glucosidase II (GluII) with an IC₅₀ of 9.0 μM [1]. By contrast, the parent compound DNJ (1) and the FDA-approved drug NB-DNJ (miglustat, 2) inhibited all tested α-glucosidases including intestinal maltase, isomaltase, sucrase, and lysosomal glucosidase, with GluII IC₅₀ values of 16 μM and 13 μM, respectively [1]. At the maximum tested concentration of 50 μM, ToP-DNJ exhibited less than 50% inhibition of any off-target glucosidase, whereas DNJ and NB-DNJ showed substantial inhibition across the panel [1].
| Evidence Dimension | IC₅₀ for ER α-glucosidase II (GluII) and off-target enzyme inhibition at 50 μM |
|---|---|
| Target Compound Data | ToP-DNJ GluII IC₅₀ = 9.0 μM; <50% inhibition of intestinal maltase, isomaltase, sucrase, lysosomal glucosidase, and intestinal cellobiase at 50 μM |
| Comparator Or Baseline | DNJ GluII IC₅₀ = 16 μM; NB-DNJ GluII IC₅₀ = 13 μM; both inhibit all tested α-glucosidases at 50 μM |
| Quantified Difference | ToP-DNJ is 1.4–1.8× more potent on GluII than comparators and shows >50-fold selectivity window against off-target glucosidases relative to the 50 μM maximal test concentration |
| Conditions | Isolated enzyme assays; inhibition measured using p-nitrophenyl-α-D-glucopyranoside substrate; enzymes sourced from rodent intestinal brush border and lysosomal fractions, and recombinant ER α-glucosidase II |
Why This Matters
Exclusive GluII inhibition eliminates the gastrointestinal side effects (osmotic diarrhea) driven by intestinal α-glucosidase blockade that plague NB-DNJ and DNJ, enabling therapeutic antiviral dosing without dose-limiting toxicity.
- [1] Kiappes JL, Hill ML, Alonzi DS, Miller JL, Iwaki R, Sayce AC, Caputo AT, Kato A, Zitzmann N. ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. ACS Chem Biol. 2018 Jan 19;13(1):60-65. doi:10.1021/acschembio.7b00870. View Source
